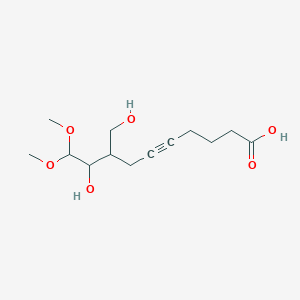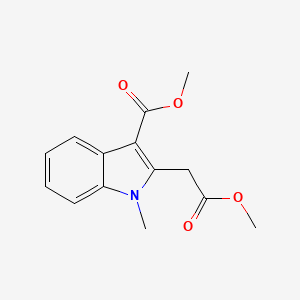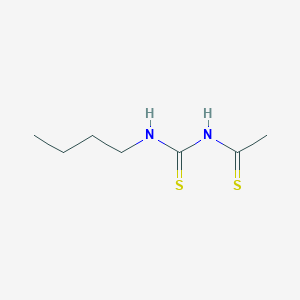
N-(Butylcarbamothioyl)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Butylcarbamothioyl)ethanethioamide is a chemical compound belonging to the class of thioamides Thioamides are sulfur analogs of amides, where the oxygen atom in the carbonyl group is replaced by a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butylcarbamothioyl)ethanethioamide typically involves the reaction of butyl isothiocyanate with ethanethioamide. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Butylcarbamothioyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Butylcarbamothioyl)ethanethioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antifungal properties, particularly against Cryptococcus neoformans.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(Butylcarbamothioyl)ethanethioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of certain fungi by interfering with their cellular processes. The exact molecular pathways and targets are still under investigation, but it is believed to involve disruption of cell membrane integrity and inhibition of key enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thioformamide (Methanethioamide)
- Thioacetamide (Ethanethioamide)
- Benzothioamide (Benzenecarbothioamide)
Uniqueness
N-(Butylcarbamothioyl)ethanethioamide is unique due to its butyl group, which imparts distinct chemical and physical properties compared to other thioamides
Propriétés
Numéro CAS |
79009-26-0 |
|---|---|
Formule moléculaire |
C7H14N2S2 |
Poids moléculaire |
190.3 g/mol |
Nom IUPAC |
N-(butylcarbamothioyl)ethanethioamide |
InChI |
InChI=1S/C7H14N2S2/c1-3-4-5-8-7(11)9-6(2)10/h3-5H2,1-2H3,(H2,8,9,10,11) |
Clé InChI |
BCOISLNYYVTVHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=S)NC(=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


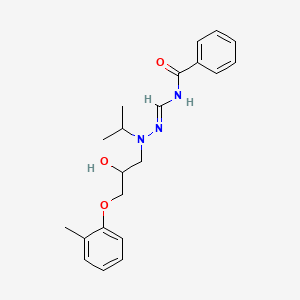
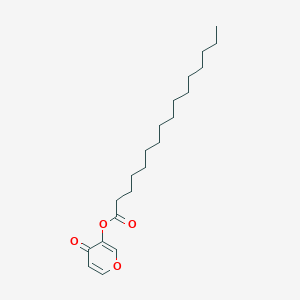
![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)
![1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14435895.png)
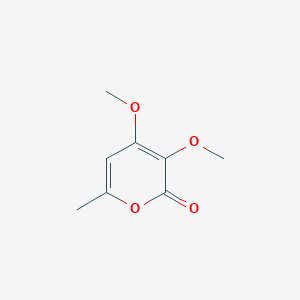
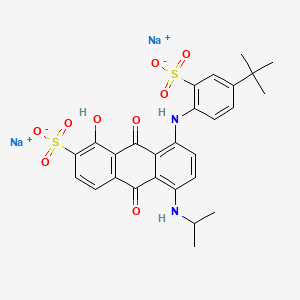
![(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone](/img/structure/B14435906.png)
![1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14435911.png)
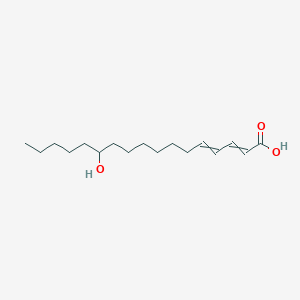

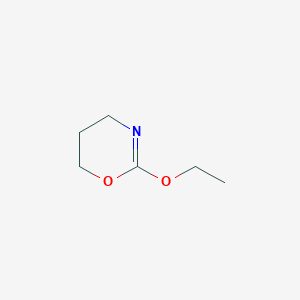
![1H-Indeno[2,1-C][1,2]oxazole](/img/structure/B14435942.png)
